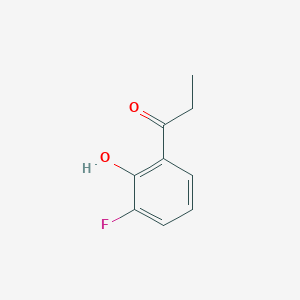

1-(3-Fluoro-2-hydroxyphenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYSQFQRSDBFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879339-86-3 | |

| Record name | 1-(3-fluoro-2-hydroxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3 Fluoro 2 Hydroxyphenyl Propan 1 One

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 1-(3-fluoro-2-hydroxyphenyl)propan-1-one, two primary disconnection strategies are the Fries rearrangement and Friedel-Crafts acylation. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgyoutube.comkhanacademy.orgyoutube.com

Fries Rearrangement: This approach involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com The disconnection would be at the bond between the aromatic ring and the acyl group, leading back to 2-fluorophenyl propionate (B1217596). This ester can be synthesized from 2-fluorophenol (B130384) and propionyl chloride. The Fries rearrangement is ortho,para-selective, and the reaction conditions, such as temperature and solvent, can be adjusted to favor the desired ortho-acylated product. organic-chemistry.orgwikipedia.org

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orglibretexts.org A direct acylation of 2-fluorophenol with propionyl chloride presents a challenge, as phenols tend to form esters rather than the desired hydroxyarylketones under these conditions. wikipedia.org Therefore, a protecting group strategy might be necessary, where the hydroxyl group of 2-fluorophenol is protected, followed by Friedel-Crafts acylation and subsequent deprotection.

| Disconnection Strategy | Key Reaction | Precursors | Key Considerations |

|---|---|---|---|

| Fries Rearrangement | Rearrangement of a phenolic ester | 2-Fluorophenyl propionate (from 2-fluorophenol and propionyl chloride) | Ortho,para-selectivity is temperature and solvent dependent. wikipedia.org |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution | Protected 2-fluorophenol and propionyl chloride | Requires protection/deprotection steps for the hydroxyl group. wikipedia.org |

Development and Optimization of Novel Synthetic Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient route to complex molecules. nih.govbeilstein-journals.orgnih.govrsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct related structures. For instance, reactions like the Biginelli or Hantzsch condensations could be adapted to build heterocyclic structures which might then be converted to the target compound. beilstein-journals.org

Cascade reactions, also known as domino reactions, involve a series of intramolecular transformations initiated by a single event. nih.govacs.org A potential cascade process for synthesizing the target molecule could begin with a reaction that sets up a precursor, which then undergoes a series of cyclizations, rearrangements, or other transformations in a one-pot sequence. acs.org For example, a reaction could be designed to form an intermediate that subsequently undergoes a cyclization and ring-opening sequence to yield the desired fluorinated propanone.

Regioselectivity: Achieving the correct substitution pattern on the aromatic ring is crucial. In the Fries rearrangement, lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer. wikipedia.orgajchem-a.com For Friedel-Crafts acylation, the directing effects of the substituents on the aromatic ring (the fluorine and protected hydroxyl group) will determine the position of acylation. The fluorine atom is an ortho, para-director, as is the hydroxyl group (or its protected form). The interplay of these directing effects would need to be carefully controlled to achieve the desired 3-fluoro-2-hydroxy substitution pattern.

Stereoselectivity: Since the target molecule is achiral, stereoselectivity is not a concern for its direct synthesis. However, if chiral derivatives were to be synthesized, stereoselective methods would be necessary. rsc.orgelsevierpure.comyoutube.comnih.govnih.gov This could involve the use of chiral catalysts or auxiliaries to control the formation of stereocenters.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.comnih.goveurekalert.org In the context of synthesizing this compound, several green principles can be applied:

Alternative Catalysts: Traditional Lewis acids like aluminum chloride, used in Friedel-Crafts and Fries reactions, are often required in stoichiometric amounts and can generate significant waste. organic-chemistry.orgwikipedia.org Research into greener alternatives includes the use of solid acid catalysts, such as zeolites or sulfonic acid resins, which can be more easily separated and potentially reused. organic-chemistry.org

Safer Solvents: The use of hazardous solvents should be minimized. Exploring reactions in greener solvents like water, ionic liquids, or even solvent-free conditions is an active area of research. sigmaaldrich.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key principle. Multicomponent and cascade reactions are inherently more atom-economical than multi-step syntheses with intermediate purification. nih.gov

Alternative Fluorinating Agents: The development of safer and more environmentally benign fluorinating reagents is a major goal in green fluorine chemistry. dovepress.comuni-wuerzburg.de

| Green Chemistry Principle | Application in Synthesis | Examples |

|---|---|---|

| Alternative Catalysts | Replacing hazardous Lewis acids | Zeolites, sulfonic acid resins organic-chemistry.org |

| Safer Solvents | Reducing use of volatile organic compounds | Water, ionic liquids, solvent-free conditions sigmaaldrich.com |

| Atom Economy | Maximizing reactant incorporation | Multicomponent and cascade reactions nih.gov |

| Alternative Fluorinating Agents | Using less hazardous reagents | Development of novel, safer fluorinating agents dovepress.comuni-wuerzburg.de |

Catalytic Strategies for Efficient Synthesis of this compound

The efficiency of the synthesis can be significantly improved by employing effective catalytic strategies. As mentioned, both the Fries rearrangement and Friedel-Crafts acylation rely on catalysts. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

Lewis Acid Catalysis: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for these reactions. organic-chemistry.orgwikipedia.orgorganic-chemistry.org However, it is often required in stoichiometric amounts due to its complexation with both the starting material and the product. organic-chemistry.org Other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used. organic-chemistry.orgsigmaaldrich.com

Brønsted Acid Catalysis: Strong Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have been used as catalysts for the Fries rearrangement. organic-chemistry.orgwikipedia.org

Heterogeneous Catalysis: The use of solid acid catalysts offers advantages in terms of catalyst recovery and reuse. Zeolites and supported sulfonic acids are examples of heterogeneous catalysts that have been explored for acylation reactions. organic-chemistry.org

Photocatalysis: The photo-Fries rearrangement is a catalytic variant that uses UV light to induce the reaction, often proceeding through a radical mechanism. wikipedia.orgsigmaaldrich.com While yields can be low, this method can be useful for certain substrates. wikipedia.org

Scale-Up Considerations and Process Chemistry for Research Quantities of this compound

Translating a laboratory-scale synthesis to a larger, research-quantity scale requires careful consideration of several factors:

Reaction Conditions: Temperature control is critical, especially in the Fries rearrangement where it influences regioselectivity. wikipedia.org On a larger scale, efficient heat transfer becomes more challenging.

Reagent Addition: The order and rate of reagent addition can impact yield and purity. For example, in Friedel-Crafts acylations, slow addition of the acylating agent can help to control the reaction exotherm.

Work-up and Purification: The work-up procedure to isolate and purify the product must be scalable. This includes quenching the reaction, extracting the product, and removing impurities. Chromatography, which is common in lab-scale synthesis, may not be practical for larger quantities, and alternative purification methods like crystallization or distillation may be needed.

Safety: The safety hazards associated with the reagents and reaction conditions must be carefully managed on a larger scale. For example, the use of highly reactive or corrosive reagents like aluminum chloride and hydrofluoric acid requires appropriate safety protocols and equipment. organic-chemistry.org

Synthesis and Exploration of Analogues and Derivatives of 1 3 Fluoro 2 Hydroxyphenyl Propan 1 One

Rational Design Principles for Structural Modification and Library Generation

The development of new chemical entities from a lead compound like 1-(3-fluoro-2-hydroxyphenyl)propan-1-one is guided by rational design principles. These principles involve strategic modifications to the molecule to enhance potency, selectivity, and pharmacokinetic properties.

Further modifications can include the introduction of additional substituents on the aromatic ring. This strategy aims to probe for additional binding pockets in a target protein or to modulate the molecule's lipophilicity and metabolic stability.

The propanone side chain is another key area for structural diversification. Research on the related 1-(2'-hydroxyphenyl)propan-1-one scaffold has shown that the carbon atom adjacent to the carbonyl group (the α-carbon) and the terminal carbon (the β-carbon) can be functionalized. One effective strategy involves using the corresponding ketonic Mannich base to introduce a variety of nucleophiles at the β-position. researchgate.net

This method has been successfully used to attach various nitrogen-containing heterocycles, such as indoles, pyrazoles, imidazoles, and triazoles, to the propanone chain. researchgate.net Such modifications are significant because heterocyclic rings are prevalent in many approved drugs and can introduce crucial hydrogen bonding, aromatic, or charged interactions with biological targets. The synthesis of compounds like 3-Amino-1-(2-fluoro-4-hydroxyphenyl)propan-1-one demonstrates the introduction of smaller functional groups, such as an amino group, to the propanone chain, which can alter the compound's polarity and basicity. nih.gov

A more advanced design principle involves creating hybrid molecules by combining the core structure with other known pharmacophores. This approach aims to create bifunctional molecules or to leverage the targeting capabilities of one moiety with the therapeutic action of another. For example, research on structurally related 1,3-diphenyl-3-(phenylthio)propan-1-ones has shown that incorporating a tertiary amine basic side chain, a feature found in selective estrogen receptor modulators (SERMs) like Tamoxifen, can significantly enhance cytotoxic effects against breast cancer cells. nih.gov This strategy suggests that appending such side chains to the this compound core could be a fruitful avenue for developing new anticancer agents. nih.gov

Synthetic Strategies for Comprehensive Derivative Libraries

To fully explore the structure-activity relationships, chemists often employ strategies that allow for the rapid synthesis of large, diversified libraries of analogues.

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, which is ideal for building molecular diversity. An efficient protocol for creating libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones from o-hydroxyphenyl-dioxobutanoates demonstrates the power of this approach for generating complex heterocyclic systems from simple hydroxyphenyl precursors. nih.gov

One-Pot Synthesis: This strategy involves performing multiple reaction steps in the same flask without isolating intermediates. A one-pot method for synthesizing 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, involving fluorination followed by cyclization, showcases an efficient way to produce analogues. researchgate.netrsc.org This approach is noted for its tolerance of a wide range of functional groups and for not requiring tedious purification steps. rsc.org

Functionalization of a Common Intermediate: As seen in the synthesis of 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones, a common intermediate, such as a ketonic Mannich base, can be reacted with a wide array of nucleophiles to generate a library of derivatives with diverse functionalities at a specific position. researchgate.net

These strategies enable the efficient production of the comprehensive libraries needed for thorough SAR studies.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

SAR studies are essential to correlate specific structural features of the synthesized analogues with their biological effects. This is achieved through systematic testing in relevant biological assays.

By modifying the this compound scaffold and testing the resulting derivatives, researchers can build a detailed understanding of the pharmacophore.

Antimicrobial and Anticancer Activity: Studies on related 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown that the introduction of different moieties leads to structure-dependent antimicrobial activity against Gram-positive pathogens and anticancer activity. nih.gov For instance, incorporating a 5-fluorobenzimidazole group resulted in a compound with potent activity against methicillin-resistant S. aureus (MRSA) and high anticancer activity in a lung cancer cell line. nih.gov This demonstrates that specific heterocyclic additions can confer potent and targeted biological effects.

| Core Scaffold | Modification | Target/Assay | Result | Reference |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 3,5-dichloro on phenyl ring + 5-fluorobenzimidazole moiety | S. aureus (MRSA) | 4-fold stronger than clindamycin | nih.gov |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydrazone with 5-nitrothien-2-yl moiety | C. auris (multidrug-resistant) | Promising activity (MIC 16 µg/mL) | nih.gov |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 3,5-dichloro on phenyl ring + 5-fluorobenzimidazole moiety | A549 human lung cancer cells | Highest anticancer activity in the series | nih.gov |

Cytotoxic Activity: Research on 1,3-diphenyl-3-(phenylthio)propan-1-one analogues demonstrated that the addition of a morpholinoethoxy or piperidinylethoxy side chain—a feature of the SERM drug Tamoxifen—resulted in compounds with high cytotoxic activity against MCF-7 human breast cancer cells, in some cases exceeding that of Tamoxifen itself. nih.gov This highlights a clear SAR where the hybrid structure combining the ketone core with a basic side chain leads to enhanced anticancer effects. nih.gov

| Core Scaffold | Modification | Target/Assay | Result | Reference |

| 1,3-diphenyl-3-(phenylthio)propan-1-one | Addition of morpholinoethoxy side chain (Compound 4a) | MCF-7 breast cancer cells | High cytotoxic activity, low toxicity on normal cells | nih.gov |

| 1,3-diphenyl-3-(phenylthio)propan-1-one | Addition of morpholinoethoxy side chain (Compound 4h) | MCF-7 breast cancer cells | High cytotoxic activity, low toxicity on normal cells | nih.gov |

Receptor Binding: While not performed on the exact title compound, studies on fluorinated analogues of Ramatroban for the GPR44 receptor illustrate the SAR principles. mdpi.com In these studies, the number and position of fluorine atoms were varied to optimize binding affinity and selectivity against off-targets, demonstrating how subtle changes to the aromatic substitution pattern can fine-tune receptor interactions. mdpi.com

These examples underscore the importance of systematic modification and biological testing to decipher the complex relationships between a molecule's structure and its function, ultimately guiding the development of novel therapeutic agents.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold (in silico and in vitro)

The identification of key pharmacophoric elements within the this compound scaffold is a critical step in the rational design of new, more potent, and selective therapeutic agents. This process involves a synergistic combination of computational (in silico) and laboratory-based (in vitro) methods to map the essential structural features responsible for biological activity.

In Silico Approaches:

Computational modeling serves as a powerful predictive tool to identify putative pharmacophoric features. A pharmacophore model for the this compound scaffold would typically define the spatial arrangement of key chemical features, such as:

Hydrogen Bond Donors: The phenolic hydroxyl group is a primary hydrogen bond donor, crucial for interaction with target proteins.

Hydrogen Bond Acceptors: The carbonyl oxygen of the propan-1-one chain and the fluorine atom can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The fluoro-substituted phenyl ring provides a significant hydrophobic region for van der Waals interactions.

Possible Steric Constraints: The substitution pattern on the aromatic ring and the length of the alkyl chain can define the required volume and shape for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) studies on analogous series of compounds, such as 2-phenylpyran-4-ones, have demonstrated the importance of hydrophobic, electronic, and steric parameters in determining biological activity. nih.gov For the this compound scaffold, a similar approach could be employed. By synthesizing a series of analogues with varied substituents on the phenyl ring and modifications to the propanone side chain, and subsequently evaluating their biological activity, a predictive QSAR model could be developed. Such a model would quantify the contribution of different physicochemical properties to the observed activity, thereby guiding the design of more potent compounds.

In Vitro Validation:

The hypotheses generated from in silico models must be validated through in vitro biological assays. For the this compound scaffold, this would involve synthesizing a focused library of derivatives and evaluating their activity in relevant assays. For instance, if the target is a specific enzyme or receptor, binding assays or functional assays would be employed.

A study on chalcone (B49325) derivatives, which share the 1,3-diaryl-2-propen-1-one core structure and can be synthesized from precursors like this compound, evaluated their binding to various central nervous system receptors. nih.gov This highlights an approach where synthesized analogues are tested against a panel of targets to determine their activity and selectivity. The results from these in vitro studies provide crucial feedback for refining the pharmacophore model.

Table 1: Hypothetical Pharmacophoric Features of the this compound Scaffold and Their Potential Roles

| Pharmacophoric Feature | Structural Element | Potential Role in Biological Activity |

| Hydrogen Bond Donor | 2-Hydroxyl group | Anchoring the ligand to the target via hydrogen bonding. |

| Hydrogen Bond Acceptor | Carbonyl oxygen | Forming hydrogen bonds with the target protein. |

| Hydrogen Bond Acceptor | 3-Fluoro group | Modulating electronic properties and potentially forming halogen bonds or hydrogen bonds. |

| Aromatic Ring | Phenyl group | Participating in π-π stacking or hydrophobic interactions. |

| Hydrophobic Moiety | Propyl chain | Fitting into a hydrophobic pocket within the target's binding site. |

Combinatorial Chemistry and High-Throughput Synthesis Approaches

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry coupled with high-throughput synthesis presents a powerful strategy. This approach allows for the rapid generation of large, diverse libraries of related compounds, which can then be screened for biological activity.

The synthesis of chalcones and their derivatives often employs the Claisen-Schmidt condensation, a robust reaction that is amenable to combinatorial approaches. acs.orgresearchgate.netnih.gov Starting with a set of substituted acetophenones (including this compound and its analogues) and a diverse collection of aromatic aldehydes, a large library of chalcone derivatives can be synthesized.

The principles of combinatorial synthesis can be applied to generate a library of derivatives from the this compound core. For example, a library could be constructed by varying substituents at three key positions (R1, R2, and R3) as illustrated below.

Table 2: Illustrative Combinatorial Library Design Based on the this compound Scaffold

| R1 (on Phenyl Ring) | R2 (on Phenyl Ring) | R3 (Side Chain Modification) |

| H | H | -CH2CH3 (Propyl) |

| F | H | -CH3 (Ethyl) |

| Cl | H | -CH2CH2CH3 (Butyl) |

| Br | H | -Cyclopropyl |

| CH3 | F | -CH2-Phenyl |

| OCH3 | Cl | -CH2-Thiophene |

This matrix-based approach allows for the systematic exploration of the impact of different functional groups on biological activity. High-throughput synthesis techniques, such as parallel synthesis in multi-well plates, can be employed to prepare these libraries efficiently. The resulting compounds can then be subjected to high-throughput screening to identify hits with desired biological profiles. The synthesis of combinatorial libraries of other heterocyclic systems, such as furanones and purines, has been successfully demonstrated, providing a proof-of-concept for the application of these methods to novel scaffolds. nih.govsemanticscholar.org

Advanced Spectroscopic and Crystallographic Investigations of 1 3 Fluoro 2 Hydroxyphenyl Propan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

While one-dimensional (1D) NMR provides initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle, especially for complex structures. huji.ac.il These experiments reveal correlations between different nuclei, allowing for unambiguous assignment of all signals in the spectrum. huji.ac.il

For 1-(3-fluoro-2-hydroxyphenyl)propan-1-one, the predicted ¹H and ¹³C NMR chemical shifts form the basis for 2D NMR analysis. A strong intramolecular hydrogen bond between the 2-hydroxy proton and the carbonyl oxygen significantly influences the chemical shifts, particularly for the hydroxyl proton, which is expected to appear far downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts: This interactive table outlines the predicted chemical shifts for each unique proton and carbon atom in the molecule.

| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | C (Aromatic) | - | ~118.5 |

| 2 | C-OH (Aromatic) | - | ~151.0 (d, J=11 Hz) |

| 3 | C-F (Aromatic) | - | ~154.0 (d, J=245 Hz) |

| 4 | CH (Aromatic) | ~7.15 (t, J=8.5 Hz) | ~125.5 (d, J=4 Hz) |

| 5 | CH (Aromatic) | ~7.30 (dd, J=8.5, 1.5 Hz) | ~120.0 (d, J=15 Hz) |

| 6 | CH (Aromatic) | ~7.75 (dd, J=8.5, 1.5 Hz) | ~129.5 |

| 7 | C=O (Carbonyl) | - | ~205.0 |

| 8 | CH₂ (Methylene) | ~3.10 (q, J=7.2 Hz) | ~36.0 |

| 9 | CH₃ (Methyl) | ~1.20 (t, J=7.2 Hz) | ~8.5 |

| 2-OH | OH (Hydroxyl) | ~12.5 (s) | - |

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with the adjacent fluorine atom. J represents the coupling constant in Hertz (Hz).

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a clear cross-peak would be observed between the methylene protons (H-8, ~3.10 ppm) and the methyl protons (H-9, ~1.20 ppm), confirming the ethyl group of the propanone side chain. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atom they are attached to. huji.ac.il This technique would definitively link each proton signal to its corresponding carbon signal, for example, confirming that the proton at ~7.15 ppm is attached to C-4 at ~125.5 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to four bonds. emerypharma.com This is crucial for connecting different parts of the molecule. Key HMBC correlations would include the carbonyl carbon (C-7) to the aromatic proton H-6 and the methylene protons (H-8), and the methylene protons (H-8) to the aromatic carbon C-1.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close to each other in space, providing insights into the molecule's three-dimensional conformation. A key NOESY correlation would be expected between the hydroxyl proton (2-OH) and the aromatic proton H-6, as well as between the methylene protons (H-8) and the H-6 proton, indicating the preferred orientation of the propanone side chain relative to the phenyl ring.

Expected 2D-NMR Correlations: This table summarizes the key correlations expected in the 2D-NMR spectra.

| Experiment | Correlating Nuclei (Proton ↔ Proton/Carbon) | Structural Information Confirmed |

| COSY | H-8 ↔ H-9 | Connectivity of the ethyl group |

| HSQC | H-4 ↔ C-4; H-5 ↔ C-5; H-6 ↔ C-6; H-8 ↔ C-8; H-9 ↔ C-9 | Direct C-H attachments |

| HMBC | H-6 ↔ C-7; H-8 ↔ C-7; H-8 ↔ C-1 | Connection of propanone chain to the phenyl ring |

| NOESY | 2-OH ↔ H-6; H-8 ↔ H-6 | Spatial proximity and conformation of the side chain |

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) offers powerful insights into the structure and arrangement of molecules in the solid phase. bruker.com It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact a drug's physical properties. nih.govirispublishers.com

In ssNMR, spectral lines are much broader than in solution due to factors like chemical shift anisotropy (CSA) and strong dipolar couplings. irispublishers.com Techniques like Magic-Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. dur.ac.uk

For this compound, different polymorphs would exhibit distinct ¹³C ssNMR spectra. Each unique carbon atom in the asymmetric unit of the crystal would produce a separate peak, so a change in crystal packing that makes two molecules crystallographically inequivalent would result in a doubling of the NMR signals. This allows for the clear identification and quantification of different polymorphic forms in a sample. bruker.com

Furthermore, ssNMR can probe intermolecular interactions. By analyzing changes in chemical shifts and using specialized techniques, it is possible to characterize the hydrogen-bonding network in the crystal lattice, providing details on how individual molecules interact with their neighbors. dur.ac.uk

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Metabolite Identification (in in vitro systems)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the precise elemental formula of a compound. For this compound (C₉H₉FO₂), HRMS would confirm its molecular weight with high precision.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.gov Analyzing the resulting fragment ions provides a "fingerprint" that helps to elucidate the molecular structure. scienceready.com.au The fragmentation pattern is predictable based on the functional groups present in the molecule. libretexts.org

For this compound, the expected fragmentation pathway would involve characteristic losses:

Loss of an ethyl radical (•C₂H₅): Alpha-cleavage next to the carbonyl group is a common fragmentation for ketones, leading to a stable acylium ion.

Loss of propene (C₃H₆) via McLafferty rearrangement: If sterically possible, this rearrangement can occur.

Cleavage of the phenyl ring: Subsequent fragmentations can involve losses of CO or other small neutral molecules from the ring structure.

Predicted MS/MS Fragmentation: This interactive table details the major ions expected in the tandem mass spectrum.

| m/z (Mass/Charge) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| 170.05 | [M+H]⁺ | - | Protonated molecular ion |

| 141.01 | [M+H - C₂H₅]⁺ | •C₂H₅ (29 Da) | α-cleavage of the ethyl group |

| 113.02 | [C₆H₄FO]⁺ | CO (28 Da) | Loss of carbon monoxide from the acylium ion |

Isotope labeling is a technique where one or more atoms in a molecule are replaced with a heavier, stable isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O). wikipedia.orgcreative-proteomics.com This "labeled" compound can then be analyzed by mass spectrometry to trace the path of the labeled atoms through a chemical reaction or metabolic pathway. washington.edu

In the context of this compound, isotope labeling can be used to:

Confirm Fragmentation Pathways: Synthesizing the molecule with ¹³C at the carbonyl position (C-7) would result in a 1 Da mass shift for any fragment ion that retains this carbon. This would definitively confirm the proposed fragmentation mechanisms observed in MS/MS analysis.

Elucidate Reaction Mechanisms: When studying a chemical reaction involving this compound, labeling specific atoms can reveal how bonds are broken and formed. For example, using D₂O as a solvent could show if the hydroxyl proton is exchangeable. mdpi.com

Identify Metabolites: In vitro metabolism studies using liver microsomes or hepatocytes can identify how the body processes a compound. nih.govmdpi.comadmescope.com Common metabolic pathways for a compound like this include reduction of the ketone, hydroxylation of the aromatic ring, and conjugation with glucuronic acid. nih.govbioivt.com By incubating a ¹³C-labeled version of the compound, any resulting metabolites will also be labeled, making them easier to distinguish from the biological matrix and identify using HRMS.

X-ray Crystallography for Absolute Configuration and Detailed Three-Dimensional Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. By diffracting X-rays off a crystalline sample, a detailed electron density map is generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For this compound, an X-ray crystal structure would provide unambiguous proof of its constitution and conformation in the solid state. Key structural features that would be confirmed include:

Intramolecular Hydrogen Bonding: The structure would almost certainly feature a strong intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen atom. researchgate.net This interaction forms a stable six-membered pseudo-aromatic ring, often referred to as an S(6) motif, which significantly influences the molecule's conformation and chemical properties. researchgate.netnih.govnih.gov

Molecular Planarity: The analysis would quantify the planarity of the fluorohydroxyphenyl ring and the orientation of the propanone side chain relative to this ring.

Hypothetical Crystallographic Data: This table presents plausible crystallographic parameters for a crystal of the compound, based on typical values for similar small organic molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| V (ų) | ~880 |

| Z | 4 |

| Intramolecular H-bond (O-H···O) | ~1.7 Å |

Single-Crystal X-ray Diffraction of this compound and its Analogues

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and crystal packing arrangements, providing fundamental insights into the molecule's conformation and intermolecular interactions.

While a specific crystallographic study for this compound is not available in the current literature, analysis of closely related structures provides valuable predictive information. The core moiety, 2-hydroxypropiophenone, is known to form a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. This interaction is expected to dictate a planar conformation for the acetophenone part of the molecule, significantly influencing its electronic and chemical properties.

To illustrate the structural characteristics of this family of compounds, crystallographic data from a Schiff base copper(II) complex derived from 2-hydroxypropiophenone, namely N,N'-bis(2-hydroxypropiophenone)-1,2-ethanediamine-Cu(II), can be examined. Although the coordination to a metal center alters electronic properties and bond lengths compared to the free ligand, the core conformation of the 2-hydroxypropiophenone fragment remains instructive. In such complexes, the planarity enforced by the intramolecular hydrogen bond is typically preserved.

Table 1: Representative Crystallographic Data for an Analogue Structure (Note: Data is for a derivative complex and serves as an illustrative example)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 14.121 |

| c (Å) | 7.987 |

| β (°) | 115.21 |

| Z | 2 |

| Key Intramolecular Bond Length (C=O) | ~1.25 Å |

| Key Intramolecular Bond Length (C-OH) | ~1.34 Å |

This interactive table showcases typical crystallographic parameters. The values are derived from known structures of metal complexes containing the 2-hydroxypropiophenone moiety for illustrative purposes.

For this compound, it is hypothesized that the fluorine substitution at the 3-position would have a minor impact on the primary planarity of the molecule but could influence crystal packing through weak C–H···F interactions, potentially leading to different polymorphic forms.

Co-crystallization Studies with Biological Macromolecules to Understand Binding Modes (in vitro)

Co-crystallization is a powerful technique used to understand how a small molecule, or ligand, interacts with a biological macromolecule, such as an enzyme or receptor, at an atomic level. By obtaining a crystal of the protein-ligand complex, X-ray diffraction can reveal the specific binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that govern molecular recognition.

No co-crystal structures of this compound with a biological macromolecule have been reported. However, the structural motifs present in the molecule—a phenolic hydroxyl group and a ketone—are common features in many enzyme inhibitors. Phenolic compounds are known to act as inhibitors for a variety of enzymes, often through hydrogen bonding and aromatic interactions within the active site.

For instance, studies on phenolic inhibitors binding to kinases or ketoreductases reveal common interaction patterns. The hydroxyl group frequently acts as a hydrogen bond donor to a backbone carbonyl or an acidic residue (e.g., Asp, Glu) in the active site, while the aromatic ring can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). The ketone's carbonyl oxygen is an effective hydrogen bond acceptor, often interacting with backbone N-H groups or residues like Lysine (Lys) or Arginine (Arg).

A relevant example is the co-crystal structure of the enzyme actinorhodin polyketide ketoreductase (actKR) with emodin, a natural phenolic compound. The structure reveals that the inhibitor binds in the active site, with its hydroxyl and quinone groups forming specific hydrogen bonds with the protein and the NADPH cofactor, thereby blocking substrate access. nist.gov This illustrates how a molecule with similar functional groups to this compound can effectively inhibit enzyme function by targeting its active site. The binding mode of this compound in a hypothetical enzyme active site would likely involve its 2-hydroxyl group as a hydrogen bond donor and its propionyl oxygen as an acceptor, anchoring it in a specific orientation.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Dynamics, Tautomeric Equilibria, and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and dynamics of a compound. These methods are particularly sensitive to the presence and strength of hydrogen bonds and can be used to study conformational and tautomeric equilibria.

For this compound, the most significant structural feature influencing its vibrational spectrum is the strong intramolecular hydrogen bond between the 2-hydroxyl group and the propionyl oxygen. This interaction causes a notable red-shift (lowering of frequency) in the stretching vibrations of both the O-H and C=O groups compared to analogues where this bond is absent.

O-H Stretching: In a non-hydrogen-bonded phenol, the O-H stretch appears as a sharp band around 3600 cm⁻¹. In this compound, this bond is expected to be observed as a very broad band at a much lower frequency, typically in the 3200-2500 cm⁻¹ region, which is characteristic of strong intramolecular hydrogen bonding. fishersci.com

C=O Stretching: The propionyl C=O stretch in a typical aliphatic ketone is found near 1715 cm⁻¹. Due to the intramolecular hydrogen bond, which weakens the C=O double bond character, this band is expected to be red-shifted to the 1690-1650 cm⁻¹ range. researchgate.net This shift is a clear diagnostic marker for the presence of the hydrogen bond.

Aromatic C=C and C-H Vibrations: Aromatic C=C stretching vibrations will appear in their characteristic region of 1600-1450 cm⁻¹. The C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds and provides complementary information to FT-IR, is particularly useful for observing the aromatic ring vibrations and the C=C skeletal modes.

These techniques are also invaluable for studying keto-enol tautomerism. researchgate.netnih.gov While the keto form of this compound is stabilized by the intramolecular hydrogen bond, changes in solvent or temperature could shift the equilibrium. The enol tautomer would be characterized by the appearance of a C=C stretching band and the disappearance of the ketonic C=O band, providing a means to quantify the equilibrium.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Comments |

| O-H Stretch (H-bonded) | FT-IR | 3200 - 2500 (broad) | Significant red-shift due to strong intramolecular H-bond. |

| C-H Stretch (Aromatic) | FT-IR, Raman | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | FT-IR, Raman | 3000 - 2850 | From the ethyl group. |

| C=O Stretch (H-bonded) | FT-IR, Raman | 1690 - 1650 | Red-shifted from typical ketone values due to H-bonding. researchgate.net |

| C=C Stretch (Aromatic) | FT-IR, Raman | 1600 - 1450 | Multiple bands expected. |

| C-F Stretch | FT-IR | 1250 - 1000 | Characteristic of aryl-fluoride bond. |

This interactive table summarizes the predicted vibrational frequencies based on data from analogue compounds like 2'-hydroxypropiophenone and general spectroscopic principles. nist.govnist.gov

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. These techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light. While this compound is itself achiral, chiral derivatives can be readily synthesized, for example, by the stereoselective reduction of the ketone to a secondary alcohol, yielding (R)- or (S)-1-(3-fluoro-2-hydroxyphenyl)propan-1-ol.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. An ORD spectrum of a chiral derivative like 1-(3-fluoro-2-hydroxyphenyl)propan-1-ol would display a "Cotton effect"—a characteristic peak and trough—in the region of the chromophore's electronic absorption (the aromatic ring). The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter. acs.orgmdpi.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε). A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of the chromophore. For a chiral ketone or its corresponding alcohol derivative, the n→π* and π→π* transitions of the aromatic ring system would give rise to distinct CD signals.

The absolute configuration of such chiral derivatives can often be predicted or confirmed using empirical rules like the "Octant Rule" for ketones. acs.org This rule correlates the sign of the Cotton effect of the n→π* transition with the spatial arrangement of substituents in the eight octants surrounding the carbonyl chromophore. By analyzing the CD/ORD spectra and applying such rules, or by comparing experimental data with quantum chemical calculations, the absolute stereochemistry of chiral derivatives of this compound can be unambiguously determined. nih.gov

Mechanistic Investigations of Chemical and Biochemical Transformations Involving 1 3 Fluoro 2 Hydroxyphenyl Propan 1 One

Elucidation of Reaction Mechanisms for Synthetic Pathways Involving the Compound

A plausible synthetic route would likely involve a Friedel-Crafts acylation of a suitably protected 2-fluorophenol (B130384). The mechanism would proceed through the formation of a reactive acylium ion from propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylium ion would then act as an electrophile, attacking the aromatic ring of the 2-fluorophenol derivative. The regioselectivity of this electrophilic aromatic substitution would be directed by the activating hydroxyl group (or its protected form) and the deactivating, ortho-, para-directing fluorine atom. Subsequent deprotection of the hydroxyl group would yield the final product.

Alternatively, a Fries rearrangement of a 2-fluorophenyl propanoate could be employed. This reaction involves the intramolecular rearrangement of an aryl ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. The mechanism involves the formation of an acylium ion-Lewis acid complex, which then electrophilically attacks the aromatic ring, followed by rearomatization and hydrolysis to yield the hydroxyphenyl propanone.

The synthesis of related compounds, such as 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones, often involves the Mannich reaction. This involves the aminoalkylation of a ketone, in this case, a derivative of 1-(2-hydroxyphenyl)ethanone, followed by further modifications. While not a direct synthesis of the title compound, these methods highlight the reactivity of the α-carbon to the carbonyl group in hydroxyphenyl propanones, which is relevant to understanding potential side reactions and derivatizations.

Furthermore, synthetic strategies for analogous compounds like 3-fluoroflavones utilize 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones as precursors. These precursors are first fluorinated using an electrophilic fluorinating agent like Selectfluor, followed by cyclization and dehydration. nih.govrsc.org This indicates that the propanone backbone can be a site for fluorination under specific reaction conditions.

A summary of potential synthetic reactions is presented in the table below.

| Reaction Type | Reactants | Catalyst/Reagents | Key Mechanistic Steps |

| Friedel-Crafts Acylation | 2-Fluorophenol (protected), Propanoyl chloride/anhydride | Lewis Acid (e.g., AlCl₃) | Formation of acylium ion, Electrophilic aromatic substitution, Deprotection |

| Fries Rearrangement | 2-Fluorophenyl propanoate | Lewis Acid (e.g., AlCl₃) | Formation of acylium ion-Lewis acid complex, Intramolecular electrophilic attack, Rearomatization |

Studies on Metabolic Pathways of 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one and its Derivatives (in vitro enzymatic systems, not clinical)

The metabolic fate of xenobiotics, including small molecule drugs and environmental compounds, is a critical area of study. For fluorinated compounds like this compound, metabolism in in vitro enzymatic systems can provide insights into their biotransformation and potential for bioaccumulation or degradation.

While specific metabolic studies on this compound are not available, the metabolism of fluorinated aromatic compounds is generally well-characterized. The primary enzymes involved in the initial phases of metabolism are the cytochrome P450 (CYP) monooxygenases. These enzymes typically catalyze oxidation reactions, such as hydroxylation of the aromatic ring or the aliphatic side chain.

For this compound, potential phase I metabolic transformations could include:

Aromatic Hydroxylation: The introduction of an additional hydroxyl group onto the phenyl ring. The position of this hydroxylation would be influenced by the existing substituents.

Aliphatic Hydroxylation: Oxidation of the ethyl side chain, potentially at the benzylic position (α to the phenyl ring) or the terminal methyl group.

Reduction of the Ketone: The carbonyl group could be reduced to a secondary alcohol by carbonyl reductases.

Defluorination: Cleavage of the carbon-fluorine bond is a possibility, though the C-F bond is generally strong and resistant to metabolic cleavage. nih.gov Enzymatic defluorination can occur through oxidative or hydrolytic mechanisms, often initiated by an initial oxidation step near the fluorine atom. researchgate.net The liberation of fluoride ions can be a concern due to potential toxicity.

Following phase I metabolism, the resulting metabolites can undergo phase II conjugation reactions, where endogenous polar molecules are attached to facilitate excretion. Key phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which would conjugate the phenolic hydroxyl groups or any newly introduced hydroxyl groups with glucuronic acid or sulfate, respectively.

The table below summarizes the probable enzymatic transformations.

| Metabolic Phase | Enzyme Family | Potential Transformation | Resulting Metabolite |

| Phase I | Cytochrome P450 | Aromatic Hydroxylation | Dihydroxylated and fluorinated propanone |

| Phase I | Cytochrome P450 | Aliphatic Hydroxylation | Hydroxylated alkyl side-chain derivative |

| Phase I | Carbonyl Reductases | Ketone Reduction | Secondary alcohol derivative |

| Phase I | Dehalogenases | Defluorination | Hydroxylated propanone and fluoride ion |

| Phase II | UGTs, SULTs | Glucuronidation, Sulfation | Glucuronide or sulfate conjugate |

Isotope tracing is a powerful technique to delineate metabolic pathways and quantify the flux of metabolites through these pathways. nih.govnih.gov In the context of this compound metabolism, stable isotope labeling, for instance with ¹³C or ²H (deuterium), could be employed in in vitro enzymatic systems (e.g., liver microsomes or hepatocytes).

Interactions with Biological Macromolecules at a Molecular Level (in vitro, non-clinical)

The biological activity of a compound is often predicated on its interaction with specific biological macromolecules, such as proteins and nucleic acids. Understanding these interactions at a molecular level is crucial for elucidating the mechanism of action.

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in characterizing the binding of small molecules to macromolecules.

Surface Plasmon Resonance (SPR): This technique measures the binding of an analyte (in this case, this compound) to a ligand (a target protein) immobilized on a sensor surface in real-time. nih.govnih.govresearchgate.net SPR can determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity. youtube.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. johnshopkins.edunih.govspringernature.comjohnshopkins.edunih.gov This allows for the determination of the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these parameters, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

While no specific binding data for this compound is currently available, these techniques would be essential for identifying and characterizing its potential molecular targets.

The table below outlines the key parameters obtained from these techniques.

| Technique | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | Association rate constant (kₐ), Dissociation rate constant (kₔ), Equilibrium dissociation constant (Kₔ) |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Gibbs free energy (ΔG), Entropy (ΔS) |

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. nih.govyoutube.comyoutube.com Its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. uoa.grresearchgate.net The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. youtube.com This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. researchgate.net

While there is no direct evidence of this compound modulating the NF-κB pathway, compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The mechanism of inhibition of the NF-κB pathway by small molecules can occur at various levels, including:

Inhibition of IκB Kinase (IKK): Preventing the phosphorylation of IκB proteins. nih.gov

Inhibition of IκB Degradation: Blocking the proteasomal degradation of phosphorylated IκB.

Inhibition of NF-κB Nuclear Translocation: Preventing the movement of active NF-κB into the nucleus.

Inhibition of NF-κB DNA Binding: Blocking the binding of NF-κB to its target DNA sequences. nih.gov

In vitro assays, such as reporter gene assays in cell lines, electrophoretic mobility shift assays (EMSA), and Western blotting for key signaling proteins (e.g., phosphorylated IκB, nuclear p65), would be necessary to determine if this compound affects the NF-κB pathway and to elucidate the specific mechanism of action.

Photochemical and Electrochemical Reactivity Studies of the Compound

Research dedicated to the photochemical and electrochemical behavior of this compound has not been extensively reported. However, the reactivity of this compound can be theoretically contextualized by examining studies on analogous chemical structures.

Photochemical Reactivity:

The photochemical behavior of aromatic ketones is often characterized by the excitation of electrons to higher energy states upon absorption of ultraviolet or visible light, leading to the formation of reactive intermediates. For compounds structurally similar to this compound, potential photochemical transformations could include intramolecular hydrogen abstraction, a common reaction for ortho-hydroxy aromatic ketones, leading to the formation of photoenols. The presence of a fluorine atom on the phenyl ring might influence the excited-state lifetimes and the quantum yields of such processes.

Another possible photochemical pathway could involve the cleavage of the carbon-fluorine bond. Studies on certain fluorinated aromatic compounds have shown that UV irradiation can induce C-F bond scission, proceeding through either a radical or an ionic mechanism. For instance, some fluoroquinolones undergo photosubstitution of the fluorine atom. mdpi.com However, the likelihood of this pathway for this compound would depend on the specific electronic properties of its excited states.

Electrochemical Reactivity:

The electrochemical reactivity of this compound is expected to be influenced by the reducible carbonyl group and the electroactive phenol moiety. Electrochemical studies of related 2-hydroxybenzophenones have shown a characteristic sharp reduction wave, corresponding to the transfer of an electron to the carbonyl group to form a radical anion. researchgate.net The stability and subsequent reactions of this radical anion are influenced by the substituents on the aromatic rings.

Due to the lack of specific experimental data, a detailed mechanistic discussion and the presentation of quantitative data in tables are not possible at this time. Further research is required to elucidate the precise photochemical and electrochemical behavior of this compound.

Advanced Applications and Research Potential of 1 3 Fluoro 2 Hydroxyphenyl Propan 1 One

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups in 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one makes it a valuable intermediate in the synthesis of more complex molecular architectures. The presence of the hydroxyl and ketone moieties allows for a variety of chemical transformations, while the fluorine atom can significantly influence the biological activity and physicochemical properties of the resulting molecules.

One of the most significant applications of this compound and its analogs is in the synthesis of fluorinated flavones. Flavones are a class of flavonoids known for their diverse biological activities, including antioxidant and neuroprotective effects. The introduction of a fluorine atom into the flavone scaffold can enhance these properties.

The synthesis of 3-fluoroflavones can be achieved through a one-pot reaction involving 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which can be derived from precursors like this compound. acs.orgalfa-chemistry.com In a typical synthetic route, a 2-hydroxyacetophenone derivative is first condensed with a benzoyl chloride to form an ester. This ester then undergoes a Baker-Venkataraman rearrangement to yield a 1,3-diketone. nih.gov This diketone can then be fluorinated and cyclized to produce the 3-fluoroflavone. acs.orgalfa-chemistry.com

| Precursor Type | Intermediate | Final Product | Synthetic Strategy |

| 2-Hydroxypropiophenone derivative | 1,3-Diketone | 3-Fluoroflavone | Condensation, Baker-Venkataraman rearrangement, Fluorination, Cyclization |

The incorporation of fluorine at the 3-position of the flavone skeleton is of particular interest as it can modulate the molecule's electronic properties and its interactions with biological targets. nih.gov Research has shown that fluorinated flavonoids can exhibit enhanced antioxidant and neuroprotective activities compared to their non-fluorinated counterparts. nih.gov

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various natural products. The synthesis of complex natural products often relies on the use of versatile and strategically functionalized building blocks. researchgate.net Fluorinated building blocks, in particular, are gaining importance in the synthesis of natural product analogs with modified biological activities. nih.gov

The combination of a hydroxyl group, a ketone, and a fluorine atom on an aromatic ring, as seen in this compound, provides a scaffold that can be elaborated into more complex structures. The principles of retrosynthetic analysis suggest that this compound could serve as a key fragment for the construction of fluorinated analogs of natural products containing a phenylpropanoid backbone. The development of new synthetic methodologies is crucial for incorporating such building blocks into the total synthesis of complex molecules. researchgate.net

Development of Chemical Probes and Tools for Advanced Biological Research

The unique properties of fluorinated compounds make them attractive for the development of chemical probes for biological research. The fluorine atom can serve as a sensitive NMR probe and its introduction can modulate the fluorescence properties of a molecule. nih.gov

Although specific research on this compound as a chemical probe is not widely available, its structural features suggest potential in this area. The phenolic hydroxyl group could be functionalized to introduce a recognition moiety for a specific biological target, while the fluorinated phenyl ring could act as a reporter group. The development of fluorescent probes often involves the rational design of molecules where a change in the environment or a reaction with a target analyte leads to a change in fluorescence. epa.govresearchgate.net The electronic effects of the fluorine atom could be exploited to fine-tune the photophysical properties of such probes.

Exploration in Materials Science Applications (e.g., polymerizable monomers, supramolecular chemistry)

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications. researchgate.net While the direct polymerization of this compound has not been reported, its structure suggests potential as a precursor to fluorinated monomers.

The hydroxyl and ketone functionalities could be modified to introduce polymerizable groups, such as vinyl or acrylate moieties. researchgate.net The resulting monomers could then be polymerized to create novel fluorinated polymers with tailored properties. The presence of the fluorine atom in the polymer backbone or as a side chain can significantly impact the material's characteristics. nih.gov

In the realm of supramolecular chemistry, the ability of molecules to self-assemble into well-defined structures is of great interest. The hydroxyl and carbonyl groups of this compound can participate in hydrogen bonding, a key interaction in supramolecular assembly. The fluorine atom can also engage in non-covalent interactions, influencing the packing and stability of the resulting supramolecular structures. researchgate.net

Analytical Chemistry Applications (e.g., as a reference standard in novel analytical method development, not for basic identification)

In the development of new analytical methods, particularly for the detection and quantification of fluorinated organic compounds, well-characterized reference standards are essential. mdpi.com These standards are used to calibrate instruments, validate methods, and ensure the accuracy and reliability of analytical data. xrfscientific.com

While this compound is not a widely available commercial reference standard, its synthesis and characterization would be a necessary first step for its use in this capacity. For instance, in the development of a new HPLC or GC method for the analysis of a class of fluorinated propiophenones, a pure sample of this compound would be required to determine retention times, response factors, and limits of detection. The development of analytical methods for emerging contaminants, including various organofluorine compounds, is an active area of research. researchgate.netresearchgate.net

Bioinorganic Chemistry Studies Involving Metal Chelation with the Compound

The 2-hydroxyketone moiety present in this compound is a classic bidentate ligand capable of chelating metal ions. The study of metal complexes of organic ligands is a central theme in bioinorganic chemistry, as these complexes often play crucial roles in biological systems.

Fluorinated β-diketones and related compounds are known to form stable complexes with a variety of metal ions. nih.govbeilstein-journals.org The electronic properties of the ligand, and consequently the stability and reactivity of the metal complex, can be tuned by the introduction of fluorine atoms. google.com The chelation of metal ions by this compound could lead to the formation of novel metal complexes with interesting catalytic or biological properties. The principles of coordination chemistry suggest that the hydroxyl and carbonyl oxygen atoms would coordinate to a metal center, forming a stable six-membered ring. Such complexes could be investigated for their potential as catalysts, imaging agents, or therapeutic agents.

Future Directions and Emerging Research Avenues for 1 3 Fluoro 2 Hydroxyphenyl Propan 1 One

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of novel molecules based on the 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one scaffold. nih.govfrontiersin.org These computational tools can navigate the vastness of chemical space with an efficiency that is unattainable through traditional methods, accelerating the design-synthesis-test cycle. nih.gov

Generative models, a cornerstone of de novo design, can be trained on large molecular datasets to "learn" the rules of chemical structure and bonding. nih.gov By using the this compound core as a starting fragment or constraint, these models can propose novel, synthetically feasible derivatives. Reinforcement learning techniques can further refine this process, biasing the generation of molecules towards those with a desired property profile, such as high binding affinity for a specific biological target. morressier.com

Predictive ML models play a crucial parallel role. whizolosophy.com Algorithms trained on existing structure-activity relationship (SAR) data can forecast the biological activities and physicochemical properties of the newly generated compounds. nih.gov Given the structural motifs present in this compound, a particularly promising application is the design of novel protein kinase inhibitors, a critical class of therapeutics in oncology and immunology. nih.govnih.gov AI can predict kinase selectivity, identify potential off-target effects, and optimize for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery pipeline. nih.govwhizolosophy.com This dual approach of generation and prediction allows researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources.

| Generated Derivative Structure (Modification) | AI/ML Model Type | Predicted Property | Predicted Outcome |

|---|---|---|---|

| Addition of a pyridine ring at C4 | Generative Adversarial Network (GAN) | Novelty & Synthesizability | High |

| Substitution of C5 with an amino group | Quantitative Structure-Activity Relationship (QSAR) | Kinase A Inhibition | pIC50 = 8.5 |

| Methylation of the propanone chain | Deep Neural Network (DNN) | Aqueous Solubility | Improved |

| Addition of a morpholine group at C6 | Reinforcement Learning Model | ADMET Profile | Low Toxicity, High Permeability |

Exploration of Novel Catalytic Approaches for Selective Functionalization

Future synthetic research on this compound will heavily rely on novel catalytic methods to achieve selective functionalization of its molecular framework. The presence of multiple C-H bonds on the aromatic ring and the aliphatic side chain presents a significant opportunity for direct, atom-economical modifications that bypass traditional, multi-step synthetic routes. nih.govnih.gov

A primary challenge is overcoming the inherent directing effects of the hydroxyl and acyl groups on the phenyl ring. While these groups typically direct electrophilic substitution to specific ortho and para positions, modern transition-metal catalysis offers pathways to functionalize previously inaccessible sites. nih.govjove.com For instance, palladium or rhodium-based catalysts could enable the direct arylation, alkylation, or amination of the C-H bonds at the C4, C5, or C6 positions by using specialized directing groups or ligands that control regioselectivity. nih.govresearchgate.net Recent breakthroughs in cobalt-catalyzed C-H functionalization of free phenols also present a promising, cost-effective avenue for exploration. nih.gov

Beyond the aromatic core, the propanone side chain is a key target for modification. The development of catalysts for the functionalization of C(sp³)–H bonds, particularly at the β-position of ketones, is a frontier in organic synthesis. nih.govresearchgate.net Applying newly developed palladium catalysts with specialized ligands could enable the β-arylation or hydroxylation of the propanone moiety, introducing valuable structural diversity. nih.gov These selective C-H activation strategies are essential for systematically building a library of derivatives for structure-activity relationship studies.

| Target Position | Catalytic Method | Potential Catalyst | Introduced Functional Group |

|---|---|---|---|

| Aromatic Ring (C6) | meta-C-H Olefination | Ruthenium(II) | Alkene |

| Aromatic Ring (C4/C5) | ortho-C-H Aminomethylation | Brønsted Acid | Aminomethyl |

| Propanone Chain (β-position) | β-C(sp³)-H Arylation | Palladium(II) with MPANA ligand | Aryl |

| Aromatic Ring (C4) | Aerobic Oxidative Carbonylation | Palladium(II) | Ester (p-hydroxybenzoate) |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the novel catalytic reactions described above, the application of Process Analytical Technology (PAT) will be indispensable. mt.comcontinuaps.com PAT utilizes in situ analytical tools to provide a real-time understanding of reaction kinetics, mechanisms, and the influence of critical process parameters. mt.comhamiltoncompany.com This approach moves beyond traditional endpoint analysis, enabling dynamic and data-rich experimentation. mt.com

Advanced spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are central to PAT. acs.orgacs.org By inserting a probe directly into the reaction vessel (e.g., ReactIR) or flowing the reaction mixture through a spectrometer, chemists can continuously monitor the consumption of reactants and the formation of products and intermediates. thermofisher.comscispace.com For the synthesis and functionalization of this compound, in situ FTIR could track the characteristic carbonyl stretch to follow the progress of reactions involving the ketone group. thermofisher.com

Simultaneously, in situ NMR spectroscopy can provide detailed structural information, allowing for the unambiguous identification of transient intermediates that are crucial for mechanistic elucidation but often undetectable by offline methods like chromatography. acs.orged.ac.uked.ac.uk The quantitative nature of NMR allows for the precise determination of reaction rates and kinetic profiles. ed.ac.uk The combined use of these techniques provides a comprehensive, real-time picture of the chemical transformation, facilitating rapid optimization and ensuring process robustness and safety. acs.orgacs.org

| Technique | Type of Information | Example Application |

|---|---|---|

| In Situ FTIR (ReactIR) | Real-time concentration profiles of key functional groups, reaction kinetics | Monitoring the carbonyl peak during a β-C-H functionalization reaction to determine the rate of conversion. |

| Flow NMR | Identification of transient intermediates, structural confirmation of products | Detecting a short-lived organometallic intermediate in a Pd-catalyzed C-H activation reaction. |

| Raman Spectroscopy | Complementary vibrational information, less interference from polar solvents | Tracking changes in the aromatic ring substitution pattern during a regioselective coupling reaction. |

| UV/Vis Spectroscopy | Monitoring of chromophores, concentration of colored species | Following the formation of a colored product or catalyst resting state in a photocatalytic reaction. |

Investigation of Unconventional Reactivity Patterns and Transformations

Exploring reactivity beyond traditional thermal, two-electron pathways represents a significant growth area for expanding the synthetic utility of this compound. Unconventional activation methods, such as photocatalysis and electro-organic synthesis, can access unique chemical transformations by generating highly reactive radical or radical-ion intermediates under mild conditions. acs.orgnih.gov

Photoredox catalysis, which uses visible light to drive chemical reactions, could unlock novel functionalizations. asynt.com For example, a suitable photocatalyst could facilitate the generation of a radical at the α- or β-position of the propanone side chain, which could then engage in C-C or C-heteroatom bond-forming reactions. nih.gov This approach could also be applied to the phenyl ring, enabling transformations that are complementary to transition metal-catalyzed C-H activation. asynt.com

Electro-organic synthesis offers a sustainable and reagent-free alternative for driving redox reactions. nih.gov The ketone moiety of this compound could be targeted for electrochemical reduction to the corresponding alcohol or for reductive coupling reactions. acs.org Conversely, anodic oxidation could be employed for C-H functionalization, potentially offering different selectivity compared to metal-catalyzed methods. acs.org These techniques provide access to new chemical space and align with the principles of green chemistry by minimizing waste and avoiding harsh reagents. nih.gov

| Methodology | Target Site on Molecule | Potential Transformation | Key Advantage |

|---|---|---|---|

| Visible-Light Photocatalysis | Propanone Chain (α-position) | Radical-mediated trifluoromethylation | Access to unique radical pathways under mild conditions. |

| Electro-organic Synthesis (Cathodic) | Ketone Carbonyl | Reductive dimerization (pinacol coupling) | Reagent-free redox control, sustainable. |

| Electro-organic Synthesis (Anodic) | Aromatic Ring | Oxidative C-H/N-H cross-coupling | Alternative selectivity for C-N bond formation. |

| Sonochemistry | Entire Molecule | Enhanced reaction rates for heterogeneous catalysis | Overcoming mass-transport limitations in multiphasic systems. |

Multidisciplinary Research Collaborations for Translational Potential in Pre-clinical Discovery

Translating the fundamental chemical research on this compound and its derivatives into tangible preclinical candidates requires a highly integrated, multidisciplinary approach. The complexity of modern drug discovery necessitates breaking down traditional silos between scientific disciplines.

The journey begins with computational chemists and data scientists, who will use the AI/ML models discussed previously to design libraries of virtual compounds with high predicted potency and favorable drug-like properties. nih.gov These in silico hits provide the blueprint for synthetic organic chemists, who will then develop and optimize robust routes to synthesize the prioritized molecules, likely employing the novel catalytic and unconventional methods outlined in earlier sections. Their work will be guided by analytical chemists using advanced spectroscopic tools for reaction monitoring to ensure efficiency and scalability.

Once synthesized, the compounds are passed to pharmacologists and cell biologists for biological evaluation. High-throughput screening will assess the compounds' activity against the intended targets (e.g., a panel of protein kinases) and their effects on cellular pathways. Promising hits will undergo further characterization, including studies on their mechanism of action, metabolic stability, and preliminary toxicity profiling. nih.gov This iterative cycle, where biological data is fed back to the computational team to refine the predictive models, is crucial for rapidly optimizing lead compounds. Such a collaborative ecosystem is essential to bridge the gap between a promising molecular scaffold and a viable preclinical drug candidate.

| Research Specialization | Key Role in Discovery Pipeline | Example Contribution |

|---|---|---|

| Computational Chemistry | Lead compound design and prioritization | Using a generative model to design novel derivatives with predicted high affinity for a cancer-related kinase. |

| Synthetic Chemistry | Molecule synthesis and optimization | Developing a regioselective C-H functionalization route to efficiently synthesize the AI-designed compounds. |

| Analytical Chemistry | Process understanding and quality control | Implementing in situ NMR to monitor a key synthetic step, ensuring high yield and purity. |

| Pharmacology/Cell Biology | Biological validation and SAR | Screening synthesized compounds in cellular assays to confirm target engagement and determine potency. |

Q & A

Q. What are the optimal synthetic routes for 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one in laboratory settings?

Methodological Answer: The synthesis typically starts with 3-fluoro-2-hydroxyacetophenone , which undergoes a Friedel-Crafts acylation or condensation with propanoyl chloride under controlled conditions. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and Lewis acids (e.g., AlCl₃) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor via TLC (Rf ~0.3–0.4 in 7:3 hexane:EtOAc).